

A Comparative Meta-Analysis of Thiamphenicol Glycinate Hydrochloride in Clinical Research

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Compound of Interest

Compound Name: *Thiamphenicol glycinate hydrochloride*

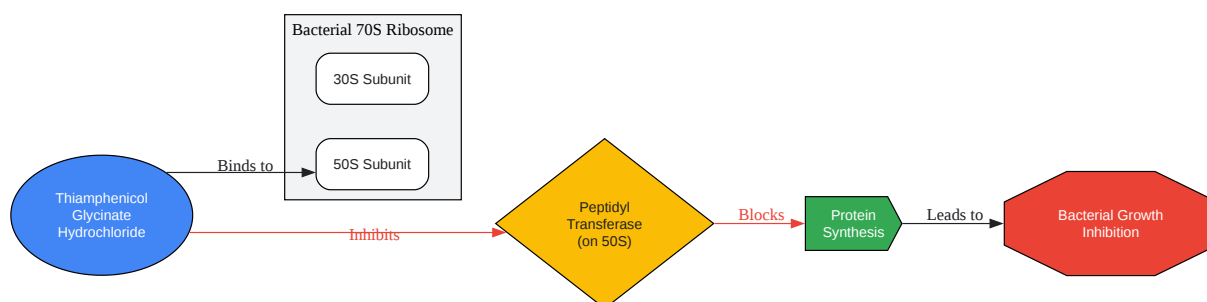
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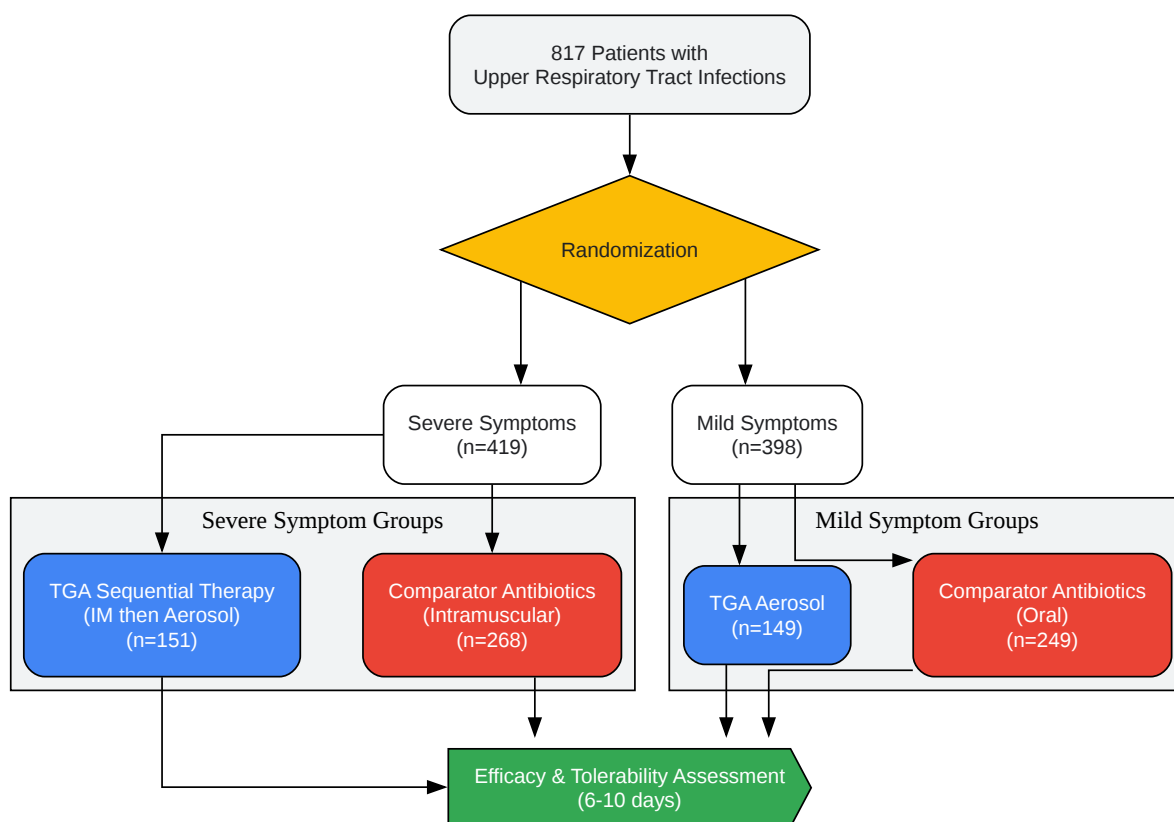
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Thiamphenicol glycinate hydrochloride, a derivative of thiamphenicol, is a broad-spectrum antibiotic utilized in the treatment of various bacterial infections. This guide provides a meta-analysis of available clinical research on **thiamphenicol glycinate hydrochloride** and its combination form, thiamphenicol glycinate acetylcysteinate, comparing their efficacy and safety with other commonly used antibiotics. The analysis focuses on data from clinical trials in respiratory tract infections and other infectious diseases.

Mechanism of Action

Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the action of peptidyl transferase. This action blocks the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.^[1]





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References

- 1. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
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